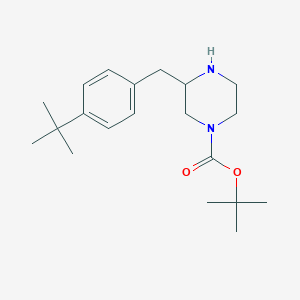
3-(4-Tert-butyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound features a piperazine ring substituted with a tert-butyl-benzyl group and a carboxylic acid ester group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Tert-Butyl-Benzyl Group: The tert-butyl-benzyl group is introduced via a nucleophilic substitution reaction using tert-butyl-benzyl chloride and the piperazine ring.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Piperazine alcohol derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of complex organic molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. The piperazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-BENZYL ALCOHOL: A related compound with a similar benzyl group but lacking the piperazine ring and ester functionality.
4-TERT-BUTYL-BENZYL CHLORIDE: Another related compound used as an intermediate in organic synthesis, featuring a benzyl chloride group instead of the ester.
Uniqueness
®-3-(4-TERT-BUTYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a piperazine ring, a tert-butyl-benzyl group, and a carboxylic acid ester. This combination provides a versatile scaffold for chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties and applications.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl 3-[(4-tert-butylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)16-9-7-15(8-10-16)13-17-14-22(12-11-21-17)18(23)24-20(4,5)6/h7-10,17,21H,11-14H2,1-6H3 |
InChI Key |
TVNXGTDMTYHQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CN(CCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


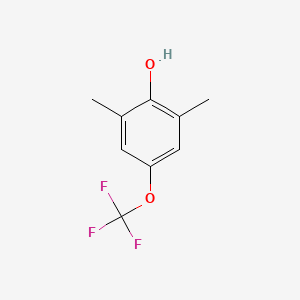

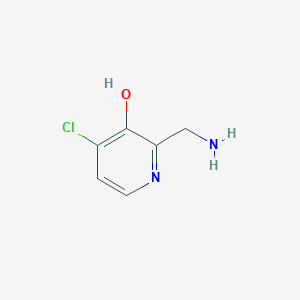
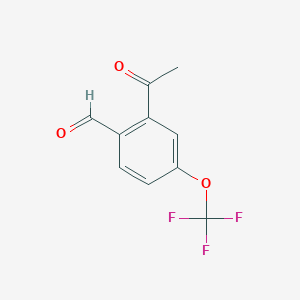
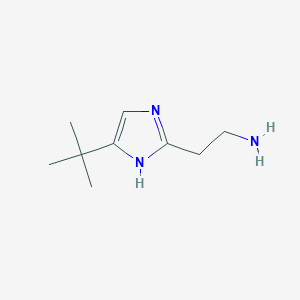
![tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B14861529.png)
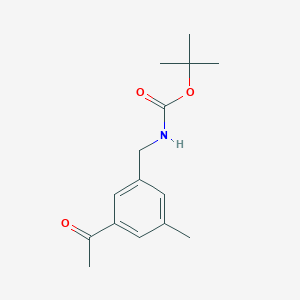
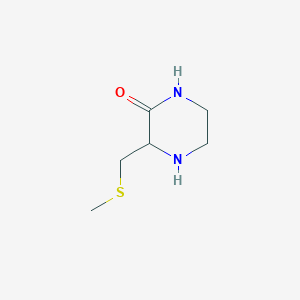


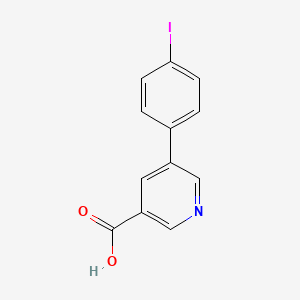

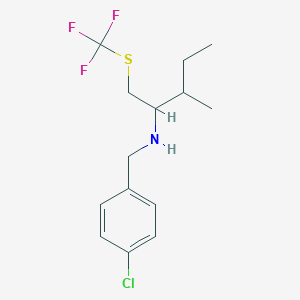
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)
